molecular formula C7H13NO3 B1595705 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone CAS No. 3375-84-6

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Cat. No. B1595705
CAS RN: 3375-84-6
M. Wt: 159.18 g/mol
InChI Key: HJXDCFUIDHJETK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, and the type of reaction mechanisms involved.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Antibacterial Applications

Oxazolidinones, including 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone, have shown significant promise as antimicrobial agents. They possess a unique mechanism for inhibiting bacterial protein synthesis. For example, U-100592 and U-100766 are novel oxazolidinone analogs that have demonstrated potent in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species (Zurenko et al., 1996). These compounds have been developed for the potential treatment of serious multidrug-resistant Gram-positive bacterial infections (Brickner et al., 1996).

Agricultural Fungicide

Famoxadone, a member of the oxazolidinone class, has been commercialized as an agricultural fungicide. It is effective against pathogens infecting various crops such as grapes, cereals, and potatoes. Its discovery and optimization, including the synthesis of various oxazolidinone ring systems, highlight the utility of this compound in plant protection (Sternberg et al., 2001).

Enzymatic Synthesis

The enzymatic synthesis of oxazolidinones, including 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone, using 2-aminoalcohol and dimethyl carbonate, demonstrates their multifunctionality. This synthesis pathway is unique for its mechanism and kinetic modeling, and it opens avenues for the preparation of diverse oxazolidinones under optimized conditions (Yadav & Pawar, 2014).

Interaction with Pharmaceuticals

The interaction of poly-N-vinyl-5-methyl-2-oxazolidinone with various pharmaceuticals has been studied. The findings indicate that certain compounds exhibit a degree of binding with the polymer, which can be useful in drug formulation and delivery systems (Blaug & Rich, 1965).

Safety And Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures would be included here.


Future Directions

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For a specific compound, these analyses would require access to scientific literature and databases, laboratory testing, and potentially computational modeling. If you have a different compound you’d like me to analyze, or if you need information on the general classes of compounds or reactions, feel free to ask!


properties

IUPAC Name

3-(2-hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(9)3-8-4-6(2)11-7(8)10/h5-6,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXDCFUIDHJETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)O1)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955347
Record name 3-(2-Hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

CAS RN

3375-84-6
Record name 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3375-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-HYDROXYPROPYL)-5-METHYL-2-OXAZOLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46IGY5185P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

When 0.224 mol of NaOH in 1.11 mole of water was mixed with 1 mol of 5-methyl-N-(2-hydroxypropyl) oxazolidin-2-one (MHPO) and the mixture heated at 95° C. for five hours there was obtained about a 13 percent conversion of the MHPO to diisopropanolamine (DIPA). After 29 hours at 95° C. only 13.9% conversion was achieved. Following the addition of an additional 0.22 mol of NaOH to the reaction mass, continued heating at 95° C. resulted in a conversion of only about 25%. This experiment establishes that the reaction to convert one mol of MHPO to its component (1 mol diisopropanolamine) requires two (2) mol NaOH. A white precipitate formed during the process and was identified by IR analysis as Na2CO3.
Name
Quantity
0.224 mol
Type
reactant
Reaction Step One
Name
Quantity
1.11 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WN Howald, DJ Porubek - Environmental science & technology, 1994 - ACS Publications
An automated gas chromatographic/mass spectrometry (GC/MS) assay is described for 3-(2-hydroxypropyl)-5-methyl-2-oxazolidinone (HPMO), the cyclic carbamate degradation …
Number of citations: 1 pubs.acs.org
LD Betowski, DS Kendall, CM Pace… - … science & technology, 1996 - ACS Publications
Groundwater at or near Superfund sites often contains much organic matter, as indicated by total organic carbon (TOC) measurements. Analyses by standard GC and GC/MS …
Number of citations: 53 pubs.acs.org
CG Kim, D Lockington, WP Clarke… - Environmental …, 2000 - Taylor & Francis
This study was conducted to delineate a plume occurred in hazardous waste disposal site in Brisbane, Australia. At first, levels of conductivity observed during Cone Penetrometer Test (…
Number of citations: 3 www.tandfonline.com

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